![molecular formula C12H11NO B11908903 3,4-Dihydro-2H-pyrano[3,2-b]quinoline](/img/structure/B11908903.png)
3,4-Dihydro-2H-pyrano[3,2-b]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-2H-pyrano[3,2-b]quinoline is a heterocyclic compound that features a fused pyranoquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline typically involves multicomponent reactions. One efficient method includes a one-pot three-component reaction involving 2-chloroquinoline-3-carbaldehyde, 1-phenyl-2-(1,1,1-triphenyl-λ5-phosphanylidene)ethan-1-one (Wittig reagent), and active methylene compounds such as benzoylacetonitrile, dimedone, or 4-hydroxycoumarin . This reaction proceeds through Michael addition and intramolecular cyclization, yielding the desired product in excellent yields (65-98%) without the need for a metal catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable production is feasible.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted quinoline and dihydroquinoline derivatives, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-2H-pyrano[3,2-b]quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyrano[2,3-b]quinoline: Another fused heterocyclic compound with similar structural features.
Benzo[h]pyrano[2,3-b]quinoline: A related compound with a benzene ring fused to the pyranoquinoline structure.
Uniqueness: 3,4-Dihydro-2H-pyrano[3,2-b]quinoline is unique due to its specific fusion pattern and the resulting electronic properties.
Properties
Molecular Formula |
C12H11NO |
|---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrano[3,2-b]quinoline |
InChI |
InChI=1S/C12H11NO/c1-2-5-10-9(4-1)8-12-11(13-10)6-3-7-14-12/h1-2,4-5,8H,3,6-7H2 |
InChI Key |
FAKQOZFDTFHINK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC3=CC=CC=C3C=C2OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




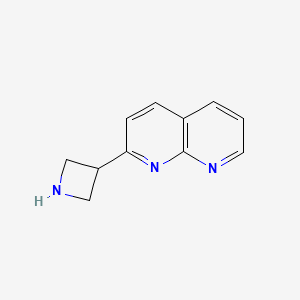



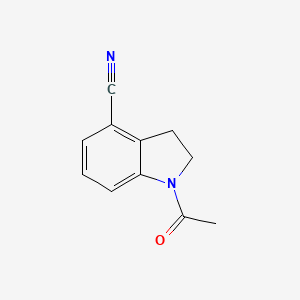
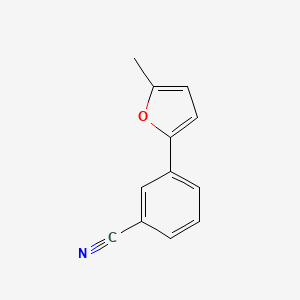
![(7-Chloroimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B11908883.png)
![Cyclopenta[b][1]benzopyran-1(2H)-one, 3,3a-dihydro-](/img/structure/B11908889.png)
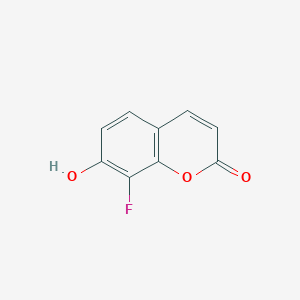

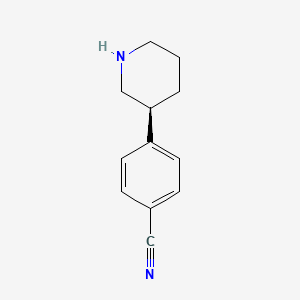
![4-Methyl-5H-indeno[1,2-b]pyridine](/img/structure/B11908905.png)
